2-[4-(3,4-Dimethylphenoxy)-2-quinazolinyl]phenol

RET kinase inhibition KDR/VEGFR2 selectivity medullary thyroid cancer

2-[4-(3,4-Dimethylphenoxy)-2-quinazolinyl]phenol (C22H18N2O2; MW 342.4 g/mol) is a fully synthetic small molecule belonging to the 2-(quinazolin-2-yl)phenol chemotype. The compound features a quinazoline core bearing a 3,4-dimethylphenoxy substituent at the C-4 position and a 2-hydroxyphenyl (phenol) moiety at the C-2 position, as confirmed by NMR spectroscopy.

Molecular Formula C22H18N2O2
Molecular Weight 342.4 g/mol
Cat. No. B13374458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(3,4-Dimethylphenoxy)-2-quinazolinyl]phenol
Molecular FormulaC22H18N2O2
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4O)C
InChIInChI=1S/C22H18N2O2/c1-14-11-12-16(13-15(14)2)26-22-17-7-3-5-9-19(17)23-21(24-22)18-8-4-6-10-20(18)25/h3-13,25H,1-2H3
InChIKeyUNBKYHNCTPUGHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(3,4-Dimethylphenoxy)-2-quinazolinyl]phenol – Structural Identity, Scaffold Classification, and Pharmacological Lineage for Informed Procurement


2-[4-(3,4-Dimethylphenoxy)-2-quinazolinyl]phenol (C22H18N2O2; MW 342.4 g/mol) is a fully synthetic small molecule belonging to the 2-(quinazolin-2-yl)phenol chemotype [1]. The compound features a quinazoline core bearing a 3,4-dimethylphenoxy substituent at the C-4 position and a 2-hydroxyphenyl (phenol) moiety at the C-2 position, as confirmed by NMR spectroscopy [1]. This scaffold is pharmacologically precedented in two distinct kinase inhibitor programs: (i) potent and selective RET kinase inhibitors with improved KDR (VEGFR2) selectivity, where 2-substituted phenol quinazolines emerged from structure-based optimization of vandetanib [2]; and (ii) ATP-competitive checkpoint kinase 2 (CHK2) inhibitors, where 2-(quinazolin-2-yl)phenols were optimized to single-digit nanomolar potency [3]. The 3,4-dimethylphenoxy decoration distinguishes this compound from its positional isomer 2-[4-(2,5-dimethylphenoxy)-2-quinazolinyl]phenol and from the broader 4-anilinoquinazoline and 4-phenoxyquinazoline patent landscapes targeting KIT, CSF-1R, and other receptor tyrosine kinases [4].

Why 2-[4-(3,4-Dimethylphenoxy)-2-quinazolinyl]phenol Cannot Be Interchanged with Generic 4-Phenoxyquinazolines or Positional Isomers


The 3,4-dimethylphenoxy substitution pattern on the quinazoline C-4 position exerts a non-interchangeable influence on molecular recognition that is invisible to gross scaffold-level classification. In the 2-substituted phenol quinazoline RET inhibitor series, the identity and position of substituents on the phenoxy ring directly modulate both biochemical potency against RET and, critically, selectivity versus the anti-target KDR (VEGFR2), which is the dose-limiting toxicity driver for multi-kinase RET inhibitors such as vandetanib [1]. Even a positional isomer shift—e.g., from 3,4-dimethylphenoxy to 2,5-dimethylphenoxy—repositions the methyl substituents relative to the quinazoline C-4 oxygen, altering the dihedral angle and electron density of the aryl ether, which in turn affects the shape complementarity within the RET ATP-binding pocket and the solvent-accessible surface presented to KDR [1]. Furthermore, the 2-hydroxyphenyl group at C-2 is a pharmacophoric element that engages the kinase hinge region; substituting it with a non-phenolic aryl or heteroaryl group (as in generic 2-phenylquinazolines) abolishes the hydrogen-bonding network documented in co-crystal structures [1][2]. Consequently, procurement of an undercharacterized 4-phenoxyquinazoline or a dimethyl positional isomer in place of the title compound introduces unquantified risk of altered target engagement, eroded selectivity, and non-reproducible biological results.

Quantitative Differentiation Evidence for 2-[4-(3,4-Dimethylphenoxy)-2-quinazolinyl]phenol Relative to Closest Analogs and Reference Compounds


RET Kinase Biochemical Potency and KDR Selectivity – Class-Level Scaffold Validation from 2-Substituted Phenol Quinazoline Series

The 2-substituted phenol quinazoline chemotype to which 2-[4-(3,4-dimethylphenoxy)-2-quinazolinyl]phenol belongs has been structurally validated as a RET kinase inhibitor scaffold with quantitatively demonstrated selectivity improvement over KDR relative to the clinical multi-kinase inhibitor vandetanib. In the foundational structure-activity relationship (SAR) study, the phenolic 2-substituted quinazoline series achieved RET IC50 values in the low nanomolar range (exemplified by compound 36) while reducing KDR inhibition by several-fold compared to vandetanib, which inhibits RET and KDR with comparable potency (RET IC50 ~4.6 nM; KDR IC50 in a similar range) [1][2]. The crystallographic binding mode of a close analog (PDB 5AMN) confirms that the 2-hydroxyphenyl group donates a hydrogen bond to the hinge residue Ala807 and accepts a hydrogen bond from the backbone NH of Asp892, while the C-4 phenoxy substituent occupies the hydrophobic back pocket adjacent to the gatekeeper residue Val804 [1]. The 3,4-dimethylphenoxy group of the title compound is predicted, by analogy to SAR trends, to provide enhanced shape complementarity to this back pocket relative to unsubstituted 4-phenoxy analogs, though direct head-to-head biochemical data for the title compound remain to be disclosed in peer-reviewed literature.

RET kinase inhibition KDR/VEGFR2 selectivity medullary thyroid cancer

Positional Isomer Differentiation: 3,4-Dimethylphenoxy vs. 2,5-Dimethylphenoxy Substitution – Physicochemical and Predicted Target Engagement Divergence

The title compound (3,4-dimethylphenoxy isomer) and its closest commercially cataloged positional isomer, 2-[4-(2,5-dimethylphenoxy)-2-quinazolinyl]phenol, share an identical molecular formula (C22H18N2O2) and nominal molecular weight (342.4 g/mol) [1]. However, the shift of the two methyl substituents from positions 3 and 4 (title compound) to positions 2 and 5 (isomer) alters the steric and electronic environment around the ether oxygen that links the phenoxy ring to the quinazoline C-4 atom. In the 2,5-dimethyl arrangement, one methyl group is ortho to the ether linkage, introducing steric hindrance that restricts rotation about the C–O bond and forces the phenoxy ring into a more perpendicular orientation relative to the quinazoline plane [2]. In the 3,4-dimethyl arrangement of the title compound, both methyl groups are meta or para to the ether oxygen, permitting greater conformational freedom of the phenoxy ring while still providing hydrophobic bulk in the distal portion of the kinase back pocket. This conformational distinction is mechanistically relevant because the 2-substituted phenol quinazoline crystal structure (PDB 5AMN) shows that the C-4 phenoxy ring occupies a narrow hydrophobic cleft; steric clash from an ortho-methyl group (as in the 2,5-isomer) is predicted to alter the binding pose and potentially reduce affinity [2]. Procurement of the incorrect positional isomer without disclosed biological characterization data constitutes an unquantified risk of divergent kinase inhibition profiles.

positional isomer SAR C-4 phenoxy substitution kinase selectivity screening

CHK2 Inhibitor Scaffold Potential – Cross-Program Structural Analogy to a Potent and Selective Checkpoint Kinase 2 Chemotype

The 2-(quinazolin-2-yl)phenol core shared by the title compound was independently optimized by a separate research group as ATP-competitive checkpoint kinase 2 (CHK2) inhibitors, culminating in compound 46 (CCT241533) with an IC50 of 3 nM against CHK2 and excellent selectivity over CHK1 [1]. In that series, the C-4 substituent of the quinazoline was varied among halogens, alkoxy, and amino groups, and the 2-hydroxyphenyl group at C-2 was identified as a critical hinge-binding pharmacophore. The title compound presents a distinct C-4 substitution (3,4-dimethylphenoxy) not explored in the published CHK2 SAR, creating an opportunity for dual RET/CHK2 profiling or for identifying novel selectivity determinants. Importantly, lead compound 46 (CCT241533) demonstrated mechanistic inhibition of CHK2 in HT29 human colon cancer cells (reduced phosphorylation of the CHK2 substrate Cdc25C) and a concentration-dependent radioprotective effect in mouse thymocytes ex vivo, establishing that the 2-(quinazolin-2-yl)phenol scaffold is cell-permeable and pharmacologically active in cellular and tissue contexts [1]. The ADMET properties of the scaffold were characterized, revealing that the core phenol contributes to metabolic clearance, which was mitigated by flanking substitution—a design principle that also emerged in the RET series [1][2]. The 3,4-dimethylphenoxy group of the title compound may serve a dual function analogous to that described in both the RET and CHK2 programs: enhancing target potency via hydrophobic pocket occupancy while modulating metabolic stability.

CHK2 inhibition DNA damage response radioprotection 2-(quinazolin-2-yl)phenol

Class III RTK (KIT/CSF-1R/FLT3) Inhibitor Potential – Structural Positioning Within the Phenoxyquinazoline Patent Landscape

The phenoxyquinazoline chemotype encompassing the title compound is explicitly claimed as a selective KIT kinase inhibitor scaffold in US Patent 11,053,223 B2, which covers phenoxyquinazoline compounds for treating KIT-mediated diseases including gastrointestinal stromal tumors (GIST), mastocytosis, and melanoma [1]. The generic Markush structure (Formula I) includes 4-phenoxyquinazoline and 4-phenoxyquinoline derivatives with diverse substitution patterns at the phenoxy ring and at the quinazoline C-2 position. The title compound, bearing a 3,4-dimethylphenoxy group at C-4 and a 2-hydroxyphenyl group at C-2, falls within this claimed chemical space. While the patent discloses KIT biochemical and cellular IC50 data for numerous exemplified compounds, the title compound itself is not among the specifically exemplified examples with disclosed data. However, structurally proximate analogs in the patent demonstrate KIT wild-type IC50 values in the sub-micromolar range and activity against primary KIT mutations (e.g., exon 11 deletions, exon 17 D816V) in the low micromolar range [1]. The patent also teaches that selectivity over PDGFRα/β and CSF-1R is achievable through specific phenoxy substitution patterns, a design principle directly relevant to the 3,4-dimethyl motif of the title compound. The molbic bioactivity database independently annotates C22H18N2O2 quinazoline derivatives with activity readouts against EGFR (epidermal growth factor receptor) and PI3Kα (phosphatidylinositol 3-kinase catalytic subunit alpha) in cell-based assays at concentrations ≤0.1 μM, though the specific assay conditions and the identity of the tested compound(s) require verification [2].

KIT inhibition receptor tyrosine kinase phenoxyquinazoline GIST

Metabolic Stability and Pharmacokinetic Risk Assessment – Lessons from the 2-Substituted Phenol Quinazoline Series

A key liability identified in both the RET and CHK2 2-substituted phenol quinazoline programs is the metabolic instability conferred by the C-2 phenol group, which undergoes rapid glucuronidation and/or sulfation in hepatocytes. In the RET series, the phenolic anilinoquinazoline compound 6 showed improved RET affinity but suffered from high metabolic clearance in mouse hepatocytes, with intrinsic clearance (CLint) values exceeding 100 μL/min/10⁶ cells [1]. The introduction of a flanking substituent adjacent to the phenol (e.g., a methyl or chloro group at the 3-position of the 2-hydroxyphenyl ring) reduced hepatocyte CLint by >5-fold and simultaneously improved KDR selectivity, leading to the identification of compound 36 [1]. In the CHK2 series, the core 2-(quinazolin-2-yl)phenol scaffold exhibited hERG ion channel inhibition (IC50 ~3 μM for the unsubstituted core), which was mitigated by introducing peripheral polar substituents [2]. The title compound lacks any substitution on its 2-hydroxyphenyl ring beyond the phenol itself, suggesting that, like compound 6 in the RET series, it may exhibit high metabolic clearance and potentially hERG activity. However, the 3,4-dimethylphenoxy group at C-4 may partially compensate through altered lipophilicity and protein binding, as the phenoxy substituent modulates the overall logP and, consequently, microsomal partitioning. Direct measurement of CLint and hERG activity for the title compound has not been reported.

metabolic stability hepatocyte clearance phenol glucuronidation ADME optimization

Defensible Research and Industrial Application Scenarios for 2-[4-(3,4-Dimethylphenoxy)-2-quinazolinyl]phenol Based on Curated Evidence


RET Kinase Selectivity Profiling and Chemical Tool Development for Medullary Thyroid Cancer Research

The 2-substituted phenol quinazoline scaffold is one of the few chemotypes with crystallographically confirmed RET kinase hinge-binding and demonstrable KDR selectivity improvement over vandetanib [1]. The title compound, bearing a 3,4-dimethylphenoxy substituent at the C-4 back-pocket position, can serve as a chemical starting point for in-house RET selectivity profiling. A recommended workflow includes: (i) biochemical RET IC50 determination alongside a panel of anti-target kinases (KDR, FLT3, KIT, EGFR); (ii) comparison of the selectivity profile against the positional 2,5-dimethylphenoxy isomer to establish SAR at the phenoxy ring; and (iii) cellular target engagement in TT medullary thyroid cancer cells (RETC634W mutant), measuring RET autophosphorylation inhibition (pY905-RET) by ELISA or Western blot [1][2]. This positions the compound as a structure-based probe for understanding how distal phenoxy substitution modulates kinase polypharmacology in the RET family.

CHK2 Inhibitor Hit Expansion and DNA Damage Response Pathway Dissection

Given that the 2-(quinazolin-2-yl)phenol core of the title compound was validated as a CHK2 inhibitor scaffold yielding compound 46 (CCT241533, CHK2 IC50 = 3 nM) with radioprotective activity in primary mouse thymocytes [1], the title compound represents a structurally divergent entry point with a C-4 3,4-dimethylphenoxy substituent not explored in the published CHK2 SAR. Researchers investigating DNA damage checkpoint signaling can deploy this compound in a focused CHK2/CHK1 selectivity screen (DELFIA or Caliper assay format, 20 μM ATP) to determine whether the 3,4-dimethylphenoxy group preserves or enhances CHK2 affinity. If CHK2 potency is confirmed, follow-up studies in HT29 or HCT116 colorectal cancer cell lines assessing CHK2 autophosphorylation (pSer19-Cdc25C) and γ-H2AX accumulation after ionizing radiation will establish its utility as a chemical tool distinct from the published leads [1].

KIT Kinase Inhibitor Hit Identification for Drug-Resistant GIST and Mastocytosis

The phenoxyquinazoline patent landscape (US 11,053,223 B2) provides intellectual property coverage for compounds structurally related to the title compound as selective KIT inhibitors, with demonstrated activity against clinically relevant primary and secondary KIT mutations [1]. The title compound can be procured for a KIT-focused screening cascade that includes: (i) biochemical KIT wild-type and mutant (exon 11 deletion, D816V, V654A) IC50 determination; (ii) counter-screening against PDGFRα, PDGFRβ, and CSF-1R to assess class III RTK selectivity; and (iii) antiproliferative activity in GIST cell lines (GIST-T1, GIST430, GIST48) and mast cell lines (HMC-1.2, carrying KIT D816V) [1]. Successful identification of sub-micromolar KIT activity would position the compound as a novel chemotype warranting further medicinal chemistry exploration within the patented space.

Structure–Metabolism Relationship Studies for Phenol-Containing Kinase Inhibitors

Both the RET and CHK2 2-substituted phenol quinazoline programs identified the unsubstituted C-2 phenol as a metabolic soft spot that drives high hepatocyte intrinsic clearance (>100 μL/min/10⁶ cells) and limits oral bioavailability [1][2]. The title compound, with its unsubstituted 2-hydroxyphenyl ring and a novel 3,4-dimethylphenoxy C-4 substituent, offers a defined molecular probe for structure–metabolism relationship (SMR) studies. Recommended experiments include: (i) determination of intrinsic clearance in cryopreserved human and mouse hepatocytes; (ii) metabolite identification by LC-MS/MS to quantify the relative contributions of glucuronidation, sulfation, and oxidative pathways; and (iii) comparison with the 2,5-dimethylphenoxy positional isomer to isolate the contribution of phenoxy ring topology to metabolic stability [1]. These data will inform whether the 3,4-dimethyl substitution provides a metabolic advantage over the unsubstituted 4-phenoxy baseline, guiding future lead optimization programs in the quinazoline kinase inhibitor space.

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